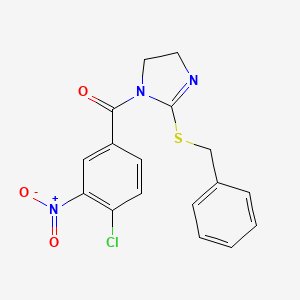
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-chloro-3-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-chloro-3-nitrophenyl)methanone is a useful research compound. Its molecular formula is C17H14ClN3O3S and its molecular weight is 375.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-chloro-3-nitrophenyl)methanone is a synthetic organic molecule that has drawn attention in medicinal chemistry due to its unique structural features, including an imidazole ring and various functional groups. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on existing research findings.
Structural Overview
The compound can be structurally represented as follows:
It consists of:
- An imidazole ring which is known for its role in various biological processes.
- A benzylthio group that enhances lipophilicity and may influence the compound's interaction with biological targets.
- A 4-chloro-3-nitrophenyl moiety which could contribute to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may possess both antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various pathogens, making them candidates for further investigation in treating infections .
Anticancer Activity
The biological evaluation of imidazole derivatives has frequently highlighted their potential as anticancer agents. The presence of the imidazole ring is particularly noteworthy, as it is a common pharmacophore in many bioactive molecules. In vitro studies have demonstrated that related compounds can inhibit tumor growth across various cancer cell lines . The specific mechanism of action may involve interference with cellular signaling pathways or direct cytotoxic effects on cancer cells.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to receptors, modulating their activity and influencing cellular responses.
- DNA Binding : Some studies suggest that similar compounds can interact with DNA, potentially disrupting replication and transcription processes .
Case Studies
- Antitumor Activity Assessment : A study evaluating the anticancer properties of imidazole derivatives found that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity .
- Antimicrobial Efficacy : Another investigation reported that derivatives containing the imidazole scaffold demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Data Table: Comparative Biological Activities
Propiedades
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-chloro-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c18-14-7-6-13(10-15(14)21(23)24)16(22)20-9-8-19-17(20)25-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJSNFPXSKMANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













